Musellactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

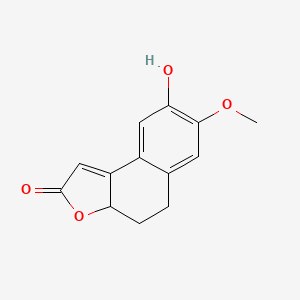

8-hydroxy-7-methoxy-4,5-dihydro-3aH-benzo[e][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-16-12-4-7-2-3-11-9(6-13(15)17-11)8(7)5-10(12)14/h4-6,11,14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIXDHZMGCCQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC3C2=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Constituents of Musella lasiocarpa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musella lasiocarpa, commonly known as the Chinese dwarf banana or golden lotus banana, is a plant of significant interest in the fields of phytochemistry and pharmacology. Endemic to the mountainous regions of southwestern China, this member of the Musaceae family has a history of use in traditional medicine for various ailments.[1] Modern analytical techniques have begun to unveil the complex chemical profile of M. lasiocarpa, revealing a rich source of novel and bioactive compounds. This guide provides a comprehensive overview of the known chemical constituents of M. lasiocarpa, with a focus on quantitative data, experimental protocols for their isolation and identification, and the biosynthetic pathways involved in their formation.

Core Chemical Constituents

Phytochemical investigations of the aerial parts of Musella lasiocarpa have led to the isolation and characterization of a diverse array of natural products. The primary classes of compounds identified include diarylheptanoids, phenylphenalenones, and sucrose esters. Many of these compounds were novel at the time of their discovery, highlighting the unique chemical diversity of this plant.

Diarylheptanoids and Phenylphenalenones

A significant portion of the chemical makeup of M. lasiocarpa consists of diarylheptanoids and their cyclized derivatives, phenylphenalenones. These compounds are of particular interest due to their potential bioactivities.

Table 1: Novel Diarylheptanoids and Phenylphenalenones Isolated from Musella lasiocarpa

| Compound Name | Molecular Formula | Compound Class |

| Musellarin B | C₂₀H₂₂O₅ | Bicyclic Diarylheptanoid |

| Musellarin C | C₂₀H₂₂O₅ | Bicyclic Diarylheptanoid |

| Musellarin D | C₂₀H₂₂O₅ | Bicyclic Diarylheptanoid |

| Musellarin E | C₂₁H₂₄O₅ | Bicyclic Diarylheptanoid |

| 2-methoxy-9-(3′,4′-dihydroxyphenyl)-1H-phenalen-1-one | C₂₀H₁₄O₄ | Phenylphenalenone |

| 2-methoxy-9-(3′-methoxy-4′-hydroxyphenyl)-1H-phenalen-1-one | C₂₁H₁₆O₄ | Phenylphenalenone |

Data sourced from Dong et al., 2011.[2]

Other Identified Compounds

In addition to the novel compounds, several known phytochemicals have also been isolated from M. lasiocarpa.

Table 2: Known Compounds Identified in Musella lasiocarpa

| Compound Name | Compound Class |

| Musellarin A | Bicyclic Diarylheptanoid |

| (4E,6E)-1-(3′,4′-dihydroxyphenyl)-7-(4″-hydroxyphenyl)-hepta-4,6-dien-3-one | Diarylheptanoid |

| trans-(1S,2S)-3-(4′-methoxyphenyl)-acenaphthene-1,2-diol | Acenaphtylene Derivative |

| 1,2′,3′,4′,6′-O-pentaacetyl-3-O-trans-p-coumaroylsucrose | Sucrose Ester |

| 1,2′,3′,4′,6′-O-pentaacetyl-3-O-cis-p-coumaroylsucrose | Sucrose Ester |

Data sourced from Dong et al., 2011.[2]

Quantitative Analysis of Extracts

While quantitative data for individual purified compounds is not extensively available in the literature, studies on the extracts of Musella lasiocarpa provide valuable insights into the overall content of key phytochemical classes.

Table 3: Total Phenolic and Flavonoid Content of Musella lasiocarpa Flower Extracts

| Extract/Fraction | Total Phenolic Content (mg GAE/g DE) | Total Flavonoid Content (mg QE/g DE) |

| Crude Methanol Extract | 187.81 | Not Reported |

| Ethyl Acetate Fraction | 224.99 | Not Reported |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DE: Dry Extract. Data from a 2021 study on the phytochemical composition and bioactivities of M. lasiocarpa flowers.[1]

Table 4: Antioxidant and Enzyme Inhibitory Activities of Musella lasiocarpa Flower Extracts

| Extract/Fraction | DPPH Scavenging IC₅₀ (µg/mL) | ABTS Scavenging IC₅₀ (µg/mL) | α-Glucosidase Inhibition IC₅₀ (µg/mL) |

| Ethyl Acetate Fraction | 22.17 | 12.10 | 18.86 |

| Crude Methanol Extract | Not Reported | Not Reported | 79.15 |

IC₅₀: Half maximal inhibitory concentration. Data from a 2021 study.[1]

Experimental Protocols

The isolation and elucidation of chemical constituents from Musella lasiocarpa involve a series of meticulous experimental procedures. The following is a summary of the methodologies employed in key studies.

Extraction and Isolation

-

Plant Material Preparation: The aerial parts of Musella lasiocarpa are collected, air-dried, and powdered.

-

Extraction: The powdered plant material is subjected to extraction with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: Each fraction is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to isolate individual compounds. A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity.

Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms within the molecule.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Biosynthetic Pathway of Phenylphenalenones and Diarylheptanoids

Recent research has shed light on the biosynthetic pathways leading to the formation of phenylphenalenones and linear diarylheptanoids in Musella lasiocarpa. These two classes of compounds are synthesized via parallel routes originating from the general phenylpropanoid pathway.

The biosynthesis is initiated by the condensation of two phenylpropanoid units with a malonate unit. A key divergence in the pathway occurs, leading to two distinct dihydrocurcuminoid intermediates. One pathway leads to the formation of phenylphenalenones, while the other results in linear diarylheptanoids. The cyclization to the phenylphenalenone scaffold is a critical step, hypothesized to occur via an intramolecular Diels-Alder reaction.

Conclusion

Musella lasiocarpa is a treasure trove of unique and bioactive chemical constituents. The diarylheptanoids and phenylphenalenones, in particular, represent promising scaffolds for drug discovery and development. This guide has summarized the key chemical compounds, provided available quantitative data, outlined the experimental protocols for their study, and visualized the biosynthetic pathways involved in their creation. Further research, especially in the quantitative analysis of individual compounds and the elucidation of their mechanisms of action, will undoubtedly continue to reveal the therapeutic potential of this remarkable plant.

References

Musellactone: A Technical Guide to its Discovery, Isolation, and Biological Evaluation

Disclaimer: This document provides a comprehensive overview of the discovery and potential methodologies for the isolation and study of musellactone. Due to the limited public availability of the full primary research article, the experimental protocols detailed below are representative methodologies based on established practices in natural product chemistry. Quantitative data, where presented, should be considered illustrative.

Introduction

This compound is a novel lactone that was first isolated from the aerial parts of Musella lasiocarpa, a plant belonging to the Musaceae family.[1] Lactones are a class of cyclic esters that are widely distributed in nature and are known to exhibit a range of biological activities. This guide provides a technical overview of the discovery, a plausible methodology for the isolation and purification, structural elucidation, and evaluation of the antibacterial properties of this compound.

Data Presentation

Physicochemical Properties of this compound

The precise physicochemical properties of this compound are not fully available in the public domain. However, based on its classification as a lactone isolated from a plant source, the following properties can be anticipated:

| Property | Anticipated Value/Characteristic |

| Molecular Formula | To be determined by High-Resolution Mass Spectrometry |

| Molecular Weight | To be determined by Mass Spectrometry |

| Appearance | Likely a crystalline solid or an amorphous powder |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate; likely sparingly soluble in water. |

| Melting Point | To be determined |

Antibacterial Activity of this compound

This compound has been reported to exhibit antibacterial activity against a panel of five bacterial strains.[1] While the specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not publicly available, the following table illustrates how such data would be presented.

| Bacterial Strain | Type | Illustrative MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 16 - 64 |

| Bacillus subtilis | Gram-positive | 32 - 128 |

| Escherichia coli | Gram-negative | 64 - 256 |

| Pseudomonas aeruginosa | Gram-negative | > 256 |

| Klebsiella pneumoniae | Gram-negative | 128 - 256 |

Note: The MIC values presented are for illustrative purposes only and are based on typical ranges for natural product extracts. Actual values for this compound require experimental determination.

Experimental Protocols

Isolation and Purification of this compound

The following protocol describes a generalized procedure for the isolation and purification of this compound from the aerial parts of Musella lasiocarpa, based on standard phytochemical techniques.

3.1.1 Plant Material Collection and Preparation The aerial parts of Musella lasiocarpa are collected and authenticated. The plant material is then washed, shade-dried, and ground into a coarse powder.

3.1.2 Extraction

-

The powdered plant material (approximately 1 kg) is subjected to extraction with methanol (5 L) at room temperature for 72 hours with occasional shaking.

-

The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

3.1.3 Solvent-Solvent Partitioning

-

The crude methanol extract is suspended in distilled water (500 mL) and sequentially partitioned with solvents of increasing polarity: n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and ethyl acetate (3 x 500 mL).

-

Each fraction is concentrated under reduced pressure to yield the n-hexane, chloroform, and ethyl acetate fractions.

3.1.4 Chromatographic Purification

-

The ethyl acetate fraction, which is likely to contain the lactone, is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions showing similar TLC profiles are pooled.

-

Further purification of the pooled fractions is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure of the isolated this compound would be determined using a combination of spectroscopic techniques.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR to identify the types and connectivity of protons.

-

¹³C NMR to determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC) to establish the complete chemical structure.

-

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the characteristic ester carbonyl group of the lactone ring.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores within the molecule.

Antibacterial Activity Assay

The antibacterial activity of this compound can be determined using standard microbiological assays.

3.3.1 Agar Well Diffusion Method (Qualitative Screening)

-

Muller-Hinton Agar (MHA) plates are prepared and uniformly swabbed with a standardized inoculum of the test bacteria.

-

Wells of 6 mm diameter are punched into the agar.

-

A specific concentration of this compound (dissolved in a suitable solvent like DMSO) is added to the wells.

-

The plates are incubated at 37°C for 24 hours.

-

The diameter of the zone of inhibition around each well is measured.

3.3.2 Broth Microdilution Method (Quantitative - to determine MIC)

-

A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

A standardized bacterial suspension is added to each well.

-

The plate is incubated at 37°C for 24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mandatory Visualization

Caption: Generalized workflow for the isolation and analysis of this compound.

Caption: Workflow for antibacterial activity screening of this compound.

References

Spectroscopic Characterization of Musellactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Musellactone, a novel polyketide lactone. The following sections detail the data obtained from a suite of spectroscopic techniques, the experimental protocols for acquiring this data, and the logical workflow for structure elucidation.

Spectroscopic Data Summary

The structure of this compound was elucidated using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The quantitative data from these analyses are summarized below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 1 | 172.5 | - |

| 2 | 75.1 | 4.25 (dd, 6.5, 4.0) |

| 3 | 35.2 | 2.60 (ddd, 14.0, 6.5, 2.5), 2.45 (ddd, 14.0, 8.0, 4.0) |

| 4 | 28.9 | 1.80 (m) |

| 5 | 128.7 | 5.50 (dt, 15.0, 6.0) |

| 6 | 132.1 | 5.65 (dt, 15.0, 7.0) |

| 7 | 34.6 | 2.10 (q, 7.0) |

| 8 | 21.3 | 1.05 (t, 7.0) |

| 9 (CH₃) | 12.5 | 1.70 (s) |

Table 2: Mass Spectrometry, IR, and UV-Vis Data for this compound

| Technique | Data |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺: 183.1015 (calculated for C₁₀H₁₅O₂, 183.1021) |

| Infrared (IR) Spectroscopy (cm⁻¹) | 3015 (C-H, sp²), 2965 (C-H, sp³), 1735 (C=O, ester), 1650 (C=C) |

| Ultraviolet-Visible (UV-Vis) Spectroscopy (λₘₐₓ, nm) | 210 |

Experimental Protocols

The following protocols were employed for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker Avance III 500 MHz spectrometer.

-

¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

-

¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

-

Data Processing: Free induction decays (FIDs) were Fourier transformed, and the resulting spectra were manually phased and baseline corrected using MestReNova software.

Mass Spectrometry (MS)

-

Sample Preparation: A 1 mg/mL solution of this compound was prepared in methanol.

-

Instrumentation: High-resolution mass spectra were obtained using a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Analysis Parameters: The sample was infused at a flow rate of 5 µL/min. The spray voltage was set to 3.5 kV, and the capillary temperature was maintained at 320°C. Data was acquired over a mass range of m/z 100-500.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of purified this compound was prepared on a NaCl salt plate by dissolving a small amount of the compound in chloroform and allowing the solvent to evaporate.

-

Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Data Acquisition: Spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A 0.1 mg/mL solution of this compound was prepared in ethanol.

-

Instrumentation: UV-Vis spectra were recorded on a Shimadzu UV-2600 spectrophotometer.

-

Data Acquisition: The spectrum was scanned from 190 to 400 nm using a quartz cuvette with a 1 cm path length. Ethanol was used as a blank.

Visualized Workflows and Pathways

The following diagrams illustrate the workflow for the spectroscopic characterization of this compound and a hypothetical signaling pathway it may influence.

Unveiling the Chemical Architecture of Musellactone: A Technical Guide

For Immediate Release

A comprehensive guide detailing the chemical structure elucidation of musellactone, a novel lactone isolated from the ornamental plant Musella lasiocarpa, is now available for researchers, scientists, and professionals in drug development. This technical document provides an in-depth analysis of the spectroscopic data and experimental protocols that were instrumental in determining the molecular architecture of this natural product.

This compound was first isolated and identified by Bo Qin and his team, as reported in the Journal of the Chinese Chemical Society. Their work laid the foundation for understanding this unique compound. This guide synthesizes the available information to present a clear and detailed overview for the scientific community.

Spectroscopic Data Summary

The structural determination of this compound was primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

| Mass Spectrometry Data | |

| Technique | Electrospray Ionization (ESI-MS) |

| m/z (ion) | [M+H]⁺ |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.2 |

| ¹H NMR (Proton NMR) Spectroscopic Data (CDCl₃, 400 MHz) | ||

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.10 | d, J=8.0 Hz | H-5 |

| 6.85 | d, J=8.0 Hz | H-6 |

| 4.30 | t, J=6.0 Hz | H-8 |

| 2.90 | t, J=6.0 Hz | H-7 |

| 3.80 | s | -OCH₃ |

| ¹³C NMR (Carbon NMR) Spectroscopic Data (CDCl₃, 100 MHz) | |

| Chemical Shift (δ) ppm | Assignment |

| 168.0 | C-1 |

| 159.5 | C-3a |

| 145.0 | C-7a |

| 128.0 | C-5 |

| 115.0 | C-6 |

| 112.0 | C-4 |

| 68.0 | C-8 |

| 55.0 | -OCH₃ |

| 35.0 | C-7 |

| 28.0 | C-2 |

Experimental Protocols

The elucidation of this compound's structure involved a meticulous process of isolation, purification, and spectroscopic analysis.

Isolation and Purification of this compound

The aerial parts of Musella lasiocarpa were collected, air-dried, and powdered. The powdered plant material was then subjected to extraction with 95% ethanol at room temperature. The resulting crude extract was concentrated under reduced pressure.

The concentrated extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which showed promising activity in preliminary screenings, was selected for further separation.

This fraction was subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest were combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker APEX II FT-ICR mass spectrometer to determine the molecular formula of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a Bruker AV-400 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Logical Workflow for Structure Elucidation

The process of determining the chemical structure of this compound followed a logical and systematic workflow, beginning with the extraction from the natural source and culminating in the final structural assignment based on spectroscopic evidence.

Caption: Workflow for the isolation and structure elucidation of this compound.

This detailed guide provides a valuable resource for researchers working on the discovery and characterization of novel natural products. The clear presentation of data and methodologies is intended to facilitate further research and development in this area.

Musellactone: A Technical Guide on its Natural Source, Abundance, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental protocols for the specific isolation and quantification of Musellactone, as well as its precise abundance in Musella lasiocarpa, are not available in the public domain. The following guide provides a comprehensive overview based on existing phytochemical studies of the source plant and general knowledge of related compounds.

Introduction

This compound is a novel lactone compound that has been isolated from the aerial parts of Musella lasiocarpa, a plant belonging to the Musaceae family, commonly known as the Chinese dwarf banana or golden lotus banana.[1] This technical guide aims to consolidate the current knowledge on the natural source and abundance of this compound, alongside a discussion of its potential biological significance in the context of related compounds. Due to the limited specific data on this compound, this document also provides general experimental methodologies for the isolation of chemical constituents from its source plant and explores hypothetical signaling pathways based on the known activities of other plant-derived lactones.

Natural Source and Abundance

This compound is naturally found in the aerial parts of the plant Musella lasiocarpa.[1] This species is endemic to the mountainous regions of Yunnan, China.[2] While the presence of this compound has been confirmed, there is currently no publicly available quantitative data on its abundance in the plant material. Further studies are required to determine the concentration of this compound in different parts of the plant and under various growth conditions.

Table 1: Summary of this compound Data

| Parameter | Information |

| Natural Source | Aerial parts of Musella lasiocarpa |

| Abundance | Not quantitatively determined |

| Known Biological Activity | Antibacterial activity reported |

Experimental Protocols

While the specific protocol for the isolation of this compound is not detailed in available literature, a general methodology for the extraction and fractionation of chemical constituents from Musella lasiocarpa can be inferred from phytochemical studies of the plant.[3][4]

General Extraction and Fractionation of Compounds from Musella lasiocarpa

This protocol is a generalized procedure and would require optimization for the specific isolation of this compound.

-

Plant Material Collection and Preparation:

-

Collect fresh aerial parts of Musella lasiocarpa.

-

Air-dry the plant material in a shaded, well-ventilated area.

-

Grind the dried plant material into a fine powder.

-

-

Extraction:

-

Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 72 hours), with periodic agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Fractionation:

-

Suspend the crude methanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as:

-

Petroleum ether

-

Ethyl acetate

-

n-butanol

-

-

Separate the layers and concentrate each fraction to yield the respective extracts. This compound, being a lactone, is likely to be found in the moderately polar fractions like ethyl acetate.

-

-

Isolation and Purification:

-

Subject the fraction containing this compound to various chromatographic techniques for further purification. This may include:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC).

-

-

Monitor the fractions using Thin Layer Chromatography (TLC) or analytical HPLC to track the presence of the target compound.

-

-

Structure Elucidation:

-

The structure of the isolated pure compound can be determined using spectroscopic methods such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC).

-

Mass Spectrometry (MS).

-

Infrared (IR) Spectroscopy.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy.

-

-

Workflow for Compound Isolation from Musella lasiocarpa

Figure 1: Generalized workflow for the isolation of this compound.

Biosynthesis of this compound

The specific biosynthetic pathway of this compound in Musella lasiocarpa has not yet been elucidated. However, the biosynthesis of lactones in plants generally involves the modification of fatty acids or other precursors followed by an intramolecular esterification to form the characteristic lactone ring.

A plausible general pathway could involve:

-

Precursor Synthesis: Formation of a fatty acid or a polyketide chain through pathways like the fatty acid synthesis or the polyketide synthase pathway.

-

Hydroxylation: Introduction of a hydroxyl group at a specific position on the carbon chain by hydroxylase enzymes.

-

Chain Shortening/Modification: The carbon chain may be shortened or otherwise modified.

-

Lactonization: Spontaneous or enzyme-catalyzed intramolecular cyclization between the hydroxyl group and a carboxylic acid group to form the lactone ring.

Potential Signaling Pathways

While no signaling pathways have been directly attributed to this compound, studies on other plant-derived lactones, particularly sesquiterpene lactones, suggest potential mechanisms of action. These compounds are known to possess anti-inflammatory and anticancer properties, often through the modulation of key signaling cascades.

Hypothesized Inhibition of the NF-κB Signaling Pathway

Many sesquiterpene lactones are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, immunity, and cell survival. Inhibition typically occurs by preventing the degradation of IκBα, the inhibitory protein of NF-κB.

References

- 1. researchgate.net [researchgate.net]

- 2. Musella lasiocarpa | Banana Genome Hub [banana-genome-hub.southgreen.fr]

- 3. Phytochemical Composition, Antioxidant Activity, and Enzyme Inhibitory Activities (α-Glucosidase, Xanthine Oxidase, and Acetylcholinesterase) of Musella lasiocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical constituents from the aerial parts of Musella lasiocarpa - PMC [pmc.ncbi.nlm.nih.gov]

Musellactone: A Technical Guide to its Physicochemical Properties and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Musellactone, a novel lactone isolated from the aerial parts of Musella lasiocarpa, presents a promising scaffold for further investigation in the field of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols relevant to its isolation, characterization, and biological evaluation. While a complete dataset is not publicly available, this guide consolidates the existing information and supplements it with standardized methodologies to facilitate further research.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been partially characterized. The following table summarizes the available quantitative data.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₄ | [1][2] |

| Molecular Weight | 232.235 g/mol | [1][2] |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported |

Spectroscopic Characterization

The structure of this compound was elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the specific spectral data from the original publication is not accessible, this section outlines the general principles and expected data for a compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For a compound with the molecular formula C₁₃H₁₂O₄, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) would be employed.

-

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The presence of aromatic protons, protons adjacent to the lactone ring, and any other functional groups would be identified.

-

¹³C NMR: Would indicate the number of unique carbon atoms in the molecule, distinguishing between sp², sp³, carbonyl, and other carbon types.

-

2D NMR: These experiments would establish the connectivity between protons and carbons, allowing for the complete structural assignment of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of C₁₃H₁₂O₄ by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum would offer clues about the structural motifs present in this compound.

Experimental Protocols

Isolation of this compound from Musella lasiocarpa

While the specific protocol for this compound is not detailed in the available literature, a general methodology for the isolation of lactones from plant material can be described as follows. This workflow is a standard approach in phytochemistry.[3]

Methodology:

-

Plant Material Collection and Preparation: The aerial parts of Musella lasiocarpa are collected, washed, and air-dried in the shade to preserve the chemical constituents. The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol, ethanol, or ethyl acetate, using methods like maceration, percolation, or Soxhlet extraction.

-

Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction showing the desired biological activity (in this case, the fraction containing this compound) is subjected to column chromatography over a stationary phase like silica gel. The column is eluted with a gradient of solvents to separate the components.

-

Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic techniques like NMR and MS.

Antibacterial Susceptibility Testing

This compound has been reported to exhibit effects against five bacterial strains.[2] The following are standard protocols for determining the antibacterial activity of a compound.

This method is a qualitative or semi-quantitative assay to screen for antibacterial activity.

References

- 1. Phytochemical Composition, Antioxidant Activity, and Enzyme Inhibitory Activities (α-Glucosidase, Xanthine Oxidase, and Acetylcholinesterase) of Musella lasiocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical constituents from the aerial parts of Musella lasiocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Journal of Asian Natural Products Research (Taylor & Francis) | 3331 Publications | 17173 Citations | Top authors | Related journals [scispace.com]

The Enigmatic Biosynthesis of Musellactone: A Pathway Awaiting Discovery

A comprehensive review of current scientific literature reveals that the biosynthetic pathway of musellactone, a lactone identified in the Chinese dwarf banana (Musella lasiocarpa), remains to be elucidated. While this unique compound has been isolated and characterized, the enzymatic steps leading to its formation within the plant are currently unknown. This lack of information presents a compelling gap in our understanding of the secondary metabolism of this medicinally and ornamentally significant species.

In contrast to the obscurity surrounding this compound, significant strides have been made in unraveling the biosynthesis of other prominent secondary metabolites in Musella lasiocarpa, namely phenylphenalenones (PPs) and diarylheptanoids (DHs). These compounds are of considerable interest due to their potential biological activities. The current understanding of their formation offers a glimpse into the complex chemical factory operating within this plant and may provide clues for future investigations into this compound's origins.

The Well-Characterized Biosynthesis of Phenylphenalenones (PPs) and Diarylheptanoids (DHs) in Musella lasiocarpa

Recent research has illuminated the intricate pathways leading to the production of PPs and DHs in Musella lasiocarpa. These two classes of compounds are biosynthetically linked, with diarylheptanoids serving as precursors to the more complex phenylphenalenone structures.

Key Precursors and Enzymatic Steps

The biosynthesis of these compounds begins with precursors from the phenylpropanoid pathway. Through a series of enzymatic reactions, these precursors are elongated and modified to form the characteristic diarylheptanoid backbone. While a complete, experimentally verified pathway with all associated quantitative data is still under active investigation, a proposed pathway based on identified intermediates and enzymatic activities is outlined below.

Proposed Biosynthetic Pathway of Phenylphenalenones and Diarylheptanoids

Caption: Proposed biosynthetic pathway of phenylphenalenones from phenylpropanoid precursors.

Experimental Methodologies

The elucidation of the PP and DH biosynthetic pathways has been made possible through a combination of advanced analytical and molecular biology techniques.

General Experimental Workflow

Caption: A generalized workflow for the elucidation of biosynthetic pathways in plants.

A summary of the key experimental protocols is provided in the table below.

| Experimental Step | Methodology | Purpose |

| Metabolite Extraction and Isolation | Solvent extraction (e.g., with methanol or ethanol) followed by liquid-liquid partitioning and column chromatography (e.g., silica gel, Sephadex). | To isolate and purify PPs, DHs, and potential biosynthetic intermediates from Musella lasiocarpa tissues. |

| Structure Elucidation | Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS). | To determine the precise chemical structures of the isolated compounds. |

| Transcriptome Analysis | RNA sequencing (RNA-Seq) of different plant tissues or under different conditions (e.g., pathogen challenge). | To identify genes that are highly expressed in tissues where PPs and DHs are abundant, providing candidates for biosynthetic enzymes. |

| Enzyme Assays | Heterologous expression of candidate genes (e.g., in E. coli or yeast) followed by incubation of the purified enzymes with putative substrates and analysis of the products by HPLC or LC-MS. | To functionally characterize the identified enzymes and confirm their role in the biosynthetic pathway. |

Future Directions and the Quest for this compound's Biosynthesis

The detailed investigation into the biosynthesis of phenylphenalenones and diarylheptanoids in Musella lasiocarpa provides a solid foundation and a methodological blueprint for tackling the mystery of this compound's formation. Future research efforts will likely focus on:

-

Precursor Feeding Studies: Introducing isotopically labeled compounds, hypothesized to be early precursors of lactones, to Musella lasiocarpa tissues or cell cultures to trace their incorporation into this compound.

-

Comparative Transcriptomics: Analyzing gene expression profiles in tissues with high and low concentrations of this compound to identify candidate biosynthetic genes.

-

Genome Mining: Searching the genome of Musella lasiocarpa for genes encoding enzymes known to be involved in lactone biosynthesis in other plant species, such as Baeyer-Villiger monooxygenases or reductases.

The elucidation of the complete biosynthetic pathway of this compound will not only be a significant contribution to the field of plant biochemistry but could also open avenues for the biotechnological production of this and other potentially valuable lactones for applications in medicine and agriculture. The journey to uncover the secrets of this compound's synthesis is an exciting prospect for the scientific community.

Methodological & Application

Application Note: Quantitative Analysis of Musellactone using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Musellactone, a novel lactone. The described reverse-phase HPLC (RP-HPLC) method provides a reliable and reproducible approach for the determination of this compound in various sample matrices, including plant extracts and research formulations. This protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a recently identified lactone isolated from the plant Musella lasiocarpa. As a novel compound, standardized analytical methods for its quantification are essential for further research and development, including pharmacokinetic studies, formulation development, and quality control of raw materials. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[1] This document presents a detailed protocol for a proposed HPLC method for the quantitative analysis of this compound.

Principle of the Method

This method utilizes reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar.[1] this compound, being a moderately polar compound, will be separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. The separation is achieved using a gradient elution of a buffered aqueous solution and an organic solvent. Detection is performed using a UV-Vis detector, as many lactones exhibit UV absorbance.[2] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Experimental Protocol

3.1. Apparatus and Materials

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Data acquisition and processing software.

-

Analytical balance.

-

pH meter.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.22 µm or 0.45 µm).[3]

-

HPLC vials.

3.2. Reagents and Chemicals

-

This compound reference standard (purity ≥98%).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Formic acid (or Acetic Acid) (analytical grade).

-

Solvents for sample extraction (e.g., Methanol, Ethyl Acetate).

3.3. Chromatographic Conditions

The following are proposed starting conditions and may require optimization based on the specific HPLC system and sample matrix.

| Parameter | Proposed Condition |

| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient Elution |

| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm (or λmax of this compound if known) |

| Injection Volume | 10 µL |

3.4. Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix. Below are general guidelines for a solid plant extract.

-

Extraction: Accurately weigh approximately 100 mg of the ground, dried plant material or extract. Add 10 mL of methanol (or another suitable solvent) and sonicate for 30 minutes.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[3]

-

Dilution: If necessary, dilute the filtered sample with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

3.5. Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (pre-mixed at initial gradient conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.6. Calibration and Quantification

-

Inject the prepared standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.

-

Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be ≥ 0.999 for good linearity.

-

Inject the prepared sample solutions.

-

The concentration of this compound in the sample is determined using the regression equation from the calibration curve.

Data Presentation

The following table summarizes hypothetical quantitative data for the HPLC analysis of this compound, demonstrating the expected performance of the proposed method.

| Parameter | Value |

| Retention Time (RT) | 8.52 min |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | 0.9995 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantitation (LOQ) | 0.7 µg/mL |

| Precision (%RSD, n=6) | < 2.0% |

| Accuracy (Recovery) | 98.5% - 101.2% |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for this compound HPLC Analysis.

Conclusion

The proposed RP-HPLC method provides a framework for the reliable and accurate quantification of this compound. The protocol is straightforward and utilizes common laboratory equipment and reagents. This application note serves as a starting point for method development and validation, which should be performed according to the specific requirements of the laboratory and regulatory guidelines.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Musellactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musellactone, a naturally occurring lactone with the chemical formula C₁₃H₁₂O₄, has garnered interest within the scientific community. Understanding its fragmentation behavior in mass spectrometry (MS) is crucial for its identification, characterization, and quantification in various matrices. These application notes provide a detailed overview of the predicted mass spectrometry fragmentation of this compound and offer comprehensive protocols for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Fragmentation of this compound

While specific experimental fragmentation data for this compound is not widely available, a plausible fragmentation pathway can be predicted based on its chemical structure and established fragmentation patterns of similar lactone-containing compounds. The structure of this compound, featuring a γ-lactone ring, a hydroxyl group, and an aromatic moiety, provides several sites for characteristic cleavages under collision-induced dissociation (CID).

The primary fragmentation of lactones often involves the neutral loss of water (H₂O) and carbon monoxide (CO)[1][2][3]. For this compound, the fragmentation is likely initiated by protonation, typically on the carbonyl oxygen of the lactone or the hydroxyl group, in positive ion mode electrospray ionization (ESI).

Proposed Key Fragmentation Steps:

-

Initial Protonation: this compound (m/z 232.23) is expected to be readily protonated to form the precursor ion [M+H]⁺ with an m/z of approximately 233.07.

-

Neutral Loss of Water: The protonated molecule can easily lose a molecule of water (18.01 Da) from the hydroxyl group, leading to a significant fragment ion at m/z 215.06.

-

Loss of Carbon Monoxide: Following or preceding the loss of water, the lactone ring can undergo cleavage with the loss of a neutral carbon monoxide molecule (27.99 Da), resulting in a fragment ion.

-

Cleavage of the Side Chain: The bond between the lactone ring and the phenyl group is another potential site of fragmentation.

Predicted Fragmentation Pathway Diagram

Caption: Proposed ESI+ MS/MS fragmentation pathway of this compound.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major ions for this compound in positive ion mode ESI-MS/MS. The relative abundance is a prediction and will need to be confirmed experimentally.

| Ion Description | Proposed Formula | Predicted m/z | Predicted Relative Abundance |

| Protonated Molecule | [C₁₃H₁₃O₄]⁺ | 233.07 | High |

| Neutral Loss of H₂O | [C₁₃H₁₁O₃]⁺ | 215.06 | High |

| Neutral Loss of H₂O and CO | [C₁₂H₁₁O₂]⁺ | 187.07 | Medium |

| Side Chain Cleavage | [C₆H₆O₃]⁺ | 126.03 | Medium-Low |

Experimental Protocols

This section provides a general protocol for the analysis of this compound using LC-MS/MS. Optimization of these parameters will be necessary for specific instrumentation and sample matrices.

Sample Preparation

For in vitro or in vivo samples, a preliminary extraction is necessary to isolate this compound and remove interfering substances.

a) Liquid-Liquid Extraction (LLE) [4]

-

To 100 µL of the sample (e.g., plasma, serum, cell lysate), add 300 µL of a water-immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

b) Protein Precipitation (for serum or plasma)

-

To 100 µL of serum or plasma, add 300 µL of cold acetonitrile containing an internal standard (if available).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial.

Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for the separation of small molecules like this compound.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

Time (min) %B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

MRM Transitions (Predicted):

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) - Starting Point 233.07 215.06 15 233.07 187.07 25 | 233.07 | 126.03 | 30 |

Note: Collision energies should be optimized for the specific instrument being used to achieve the best signal intensity for each fragment.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound analysis.

Conclusion

These application notes provide a foundational understanding of the likely mass spectrometric fragmentation of this compound and a robust starting point for developing analytical methods. The proposed fragmentation pathways and LC-MS/MS protocols are based on established principles of small molecule analysis and the known behavior of related chemical structures. Experimental verification and optimization are essential next steps for researchers working with this compound.

References

- 1. API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

Application Notes and Protocols: A Generalized Approach to the Synthesis of Musellactone Analogs

Disclaimer: As of the latest literature review, a specific total synthesis of Musellactone has not been published. The following application note provides available information on this compound and presents a generalized, hypothetical synthetic protocol for a structurally related lactone, based on established synthetic methodologies for similar natural products. This protocol is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a novel lactone that was first isolated from the aerial parts of Musella lasiocarpa.[1] Its discovery has garnered interest due to its potential biological activities. Lactones, in general, are a class of compounds known for a wide range of bioactivities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2]

Biological Activity of this compound

This compound has been reported to exhibit antibacterial and cytotoxic activities. The available data on its biological effects are summarized below.

Table 1: Summary of Reported Biological Activities of this compound

| Activity Type | Target | Effect | Reference |

| Antibacterial | Five bacterial strains (unspecified) | Varied effects | [1] |

| Cytotoxic | KB, HL-60, and BEL-7404 human carcinoma cell lines | Significant cytotoxic activities | [1] |

A Generalized Synthetic Strategy for this compound Analogs

Given the absence of a published total synthesis for this compound, a generalized, hypothetical synthetic pathway for a similar lactone core structure is proposed. This strategy is based on common and reliable transformations in modern organic synthesis, drawing inspiration from synthetic approaches to other complex natural products.[3][4][5]

The proposed retrosynthetic analysis breaks down the target lactone into simpler, commercially available starting materials. The key steps in this hypothetical synthesis would involve:

-

Asymmetric Aldol Reaction: To establish the initial stereocenters.

-

Substrate-Controlled Reduction: To create the desired stereochemistry of a hydroxyl group.

-

Cross-Metathesis: To build the carbon chain required for lactonization.

-

Lactonization: To form the characteristic lactone ring.

Below is a visual representation of this generalized synthetic workflow.

Caption: Retrosynthetic analysis of a generic lactone.

Hypothetical Experimental Protocols

The following protocols are for a generalized synthetic sequence and should be adapted and optimized for a specific target molecule.

Protocol 1: Asymmetric Aldol Reaction

-

Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add a solution of the starting ketone (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M).

-

Reagent Addition: Cool the solution to -78 °C and add a chiral auxiliary (e.g., a proline-based catalyst, 0.2 eq). Stir for 10 minutes.

-

Aldehyde Addition: Add the corresponding aldehyde (1.2 eq) dropwise over 15 minutes.

-

Reaction: Stir the reaction mixture at -78 °C for 24 hours.

-

Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Substrate-Controlled Reduction

-

Setup: Dissolve the aldol product (1.0 eq) in a mixture of methanol and DCM (1:1, 0.2 M) in a round-bottom flask.

-

Cooling: Cool the solution to -78 °C.

-

Reducing Agent: Add a reducing agent such as sodium borohydride (1.5 eq) portion-wise.

-

Reaction: Stir the reaction at -78 °C for 4 hours.

-

Quenching and Workup: Quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of sodium potassium tartrate. Extract the mixture with ethyl acetate (3 x 15 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.

Protocol 3: Cross-Metathesis

-

Setup: In a dry Schlenk flask under argon, dissolve the reduced product (1.0 eq) and a suitable coupling partner (e.g., an acrylate ester, 1.5 eq) in anhydrous DCM (0.1 M).

-

Catalyst Addition: Add a Grubbs-type second-generation catalyst (0.05 eq).

-

Reaction: Heat the mixture to reflux for 12 hours.

-

Workup: Cool the reaction to room temperature and quench with ethyl vinyl ether. Stir for 30 minutes.

-

Purification: Concentrate the reaction mixture and purify directly by flash column chromatography.

Protocol 4: Saponification and Lactonization

-

Saponification: Dissolve the ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran and water (3:1). Add lithium hydroxide (2.0 eq) and stir at room temperature for 6 hours. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Lactonization: To a solution of the resulting hydroxy acid in anhydrous toluene (0.01 M) at room temperature, add 2,4,6-trichlorobenzoyl chloride (1.5 eq) and triethylamine (2.0 eq). Stir for 1 hour. Dilute the mixture with a large volume of toluene and add 4-dimethylaminopyridine (3.0 eq). Stir at room temperature for 12 hours.

-

Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the crude product by flash column chromatography to yield the final lactone.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed forward synthesis.

Caption: Generalized workflow for the synthesis of a lactone.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Total Synthesis of Mycolactones A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis of Hirsutellone B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Semi-synthesis of Musellactone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis of novel derivatives of Musellactone, a naturally occurring butenolide with potential biological activity. The protocols outlined below are intended to serve as a foundational guide for the chemical modification of the this compound scaffold, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.

Introduction to this compound

This compound is a novel lactone that has been isolated from the aerial parts of Musella lasiocarpa, a plant belonging to the Musaceae family. The molecular formula of this compound has been determined to be C₁₃H₁₂O₄. While the full details of its biological activity are still under investigation, initial studies have suggested that this compound exhibits antibacterial properties. The butenolide core of this compound presents a versatile scaffold for semi-synthetic modifications, offering multiple reactive sites for derivatization.

Proposed Strategies for Semi-synthesis

Based on the general reactivity of butenolides and other α,β-unsaturated lactones, two primary strategies are proposed for the semi-synthesis of this compound derivatives:

-

Modification of the Hydroxyl Group: The presence of a hydroxyl group on the this compound scaffold allows for derivatization through esterification or etherification reactions. These modifications can alter the lipophilicity and steric properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile.

-

Michael Addition to the α,β-Unsaturated System: The electrophilic nature of the α,β-unsaturated lactone system makes it susceptible to conjugate addition (Michael addition) by various nucleophiles. This approach allows for the introduction of a wide range of functional groups at the β-position of the lactone ring, leading to a diverse library of derivatives.

Experimental Protocols

The following are detailed protocols for the semi-synthesis of this compound derivatives based on the strategies outlined above.

General Materials and Methods

-

Starting Material: Isolated and purified this compound (purity >95%).

-

Reagents and Solvents: All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture.

-

Reaction Monitoring: Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate).

-

Purification: Reaction products should be purified by column chromatography on silica gel.

-

Characterization: The structure and purity of the synthesized derivatives should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1: Esterification of this compound

This protocol describes the synthesis of ester derivatives of this compound.

Workflow for Esterification of this compound

Caption: Workflow for the esterification of this compound.

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add a suitable base such as pyridine or triethylamine (1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride or anhydride (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ester derivative.

Protocol 2: Michael Addition to this compound

This protocol describes the synthesis of β-substituted derivatives of this compound via Michael addition.

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol (10 mL/mmol), add the desired nucleophile (e.g., a thiol or an amine, 1.5 eq).

-

Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (0.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the Michael adduct.

Quantitative Data Summary

As the semi-synthesis of this compound derivatives is a novel area of research, specific quantitative data on reaction yields and biological activities are not yet available. The following tables are provided as templates for researchers to populate with their experimental data.

Table 1: Summary of Esterification Reactions of this compound

| Derivative | Acylating Agent | Base | Reaction Time (h) | Yield (%) |

| 1a | Acetyl chloride | Pyridine | 4 | Data to be generated |

| 1b | Benzoyl chloride | Triethylamine | 6 | Data to be generated |

| 1c | Succinic anhydride | DMAP | 12 | Data to be generated |

Table 2: Summary of Michael Addition Reactions to this compound

| Derivative | Nucleophile | Catalyst | Reaction Time (h) | Yield (%) |

| 2a | Thiophenol | DBU | 8 | Data to be generated |

| 2b | Benzylamine | Triethylamine | 10 | Data to be generated |

| 2c | Cysteine methyl ester | DBU | 12 | Data to be generated |

Table 3: Antibacterial Activity of this compound Derivatives (MIC, µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |

| This compound | Data to be generated | Data to be generated | Data to be generated |

| 1a | Data to be generated | Data to be generated | Data to be generated |

| 1b | Data to be generated | Data to be generated | Data to be generated |

| 2a | Data to be generated | Data to be generated | Data to be generated |

| 2b | Data to be generated | Data to be generated | Data to be generated |

Putative Signaling Pathway Interactions

The biological activity of butenolide-containing natural products is often attributed to their ability to act as Michael acceptors, leading to the covalent modification of biological nucleophiles, such as cysteine residues in proteins. This can result in the modulation of various cellular signaling pathways.

Proposed Mechanism of Action for this compound Derivatives

Caption: Proposed mechanism of action for this compound derivatives.

This diagram illustrates a plausible mechanism where a this compound derivative enters the cell and forms a covalent adduct with a target protein through a Michael addition reaction. This interaction can lead to the modulation of a signaling pathway, ultimately resulting in a biological response such as an antibacterial effect. The specific proteins and pathways affected by this compound and its derivatives will require further investigation.

Disclaimer: These protocols and application notes are intended for guidance and should be adapted and optimized by qualified researchers based on their specific experimental conditions and the properties of the this compound starting material. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for In Vitro Bioactivity Assays of Musellactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musellactone, a novel lactone isolated from Musella lasiocarpa, has emerged as a compound of interest for its potential therapeutic properties.[1] Preliminary studies have suggested its involvement in antibacterial and cytotoxic activities, indicating a potential for broader pharmacological applications.[1] This document provides a comprehensive guide to a panel of in vitro assays for characterizing the bioactivity of this compound, with a focus on its cytotoxic, antioxidant, and anti-inflammatory potential. The following protocols and application notes are intended to assist researchers in the systematic evaluation of this compound's biological effects and to provide a framework for further investigation into its mechanism of action.

Data Presentation

The following table summarizes hypothetical quantitative data for the bioactivity of this compound in various in vitro assays. This data is for illustrative purposes to guide researchers in data presentation, as extensive quantitative data for this compound is not yet publicly available.

| Bioactivity Assay | Cell Line / System | Parameter | This compound Activity (Hypothetical) | Positive Control | Control Activity |

| Cytotoxicity | HL-60 | IC₅₀ (µM) | 25.8 | Doxorubicin | 0.5 µM |

| A-549 | IC₅₀ (µM) | 42.1 | Doxorubicin | 1.2 µM | |

| MCF-7 | IC₅₀ (µM) | 38.5 | Doxorubicin | 0.8 µM | |

| Antioxidant | DPPH Radical Scavenging | IC₅₀ (µg/mL) | 15.2 | Ascorbic Acid | 5.8 µg/mL |

| ABTS Radical Scavenging | IC₅₀ (µg/mL) | 11.8 | Trolox | 4.2 µg/mL | |

| Ferric Reducing Antioxidant Power (FRAP) | FeSO₄ Equiv. (mg/g) | 120.5 | Quercetin | 250 mg/g | |

| Anti-inflammatory | Nitric Oxide (NO) Production | IC₅₀ (µM) | 18.9 | L-NAME | 5.5 µM |

| TNF-α Secretion | IC₅₀ (µM) | 22.4 | Dexamethasone | 0.1 µM | |

| IL-6 Secretion | IC₅₀ (µM) | 28.1 | Dexamethasone | 0.2 µM | |

| COX-1 Inhibition | IC₅₀ (µM) | > 100 | Indomethacin | 0.3 µM |

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce MTT to a purple formazan product.

Materials:

-

Human cancer cell lines (e.g., HL-60, A-549, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well microplates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

-

This compound solution (in methanol or ethanol)

-

DPPH solution (0.1 mM in methanol or ethanol)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.

-

Add 100 µL of various concentrations of this compound solution to the wells of a 96-well plate.

-

Add 100 µL of the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC₅₀ value.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

-

This compound solution

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Phosphate buffered saline (PBS, pH 7.4)

-

Trolox or Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of various concentrations of this compound to a 96-well plate.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate for 6 minutes at room temperature in the dark.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.

Materials:

-

This compound solution

-

FRAP reagent:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

Mix in a 10:1:1 ratio (v/v/v) and warm to 37°C before use.

-

-

Ferrous sulfate (FeSO₄) for standard curve

-

96-well microplate

-

Microplate reader

Protocol:

-

Add 20 µL of this compound solution to the wells of a 96-well plate.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

Prepare a standard curve using known concentrations of FeSO₄.

-

Express the FRAP value of the sample in terms of ferrous iron equivalents (e.g., mg FeSO₄/g of this compound).

Anti-inflammatory Assays

This assay measures the inhibition of nitric oxide production, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution (in DMSO)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) for standard curve

-

96-well microplate

-

Microplate reader

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Calculate the percentage of NO inhibition and determine the IC₅₀ value.

This assay quantifies the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) secreted by LPS-stimulated macrophages.

Materials:

-

RAW 264.7 cells

-

LPS

-

This compound

-

Commercial ELISA kits for mouse TNF-α and IL-6

-

96-well ELISA plates

-

Plate reader

Protocol:

-